molecular formula C10H12ClNO B13661164 2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine

2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine

Cat. No.: B13661164
M. Wt: 197.66 g/mol
InChI Key: LAFCDWGPXWONCN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the second position and a cyclopropylmethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine typically involves the chloromethylation of 3-(cyclopropylmethoxy)pyridine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used in the design of molecular probes and bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(cyclopropylmethoxy)pyridine
  • 3-(Chloromethyl)-2-(cyclopropylmethoxy)pyridine
  • 2-(Bromomethyl)-3-(cyclopropylmethoxy)pyridine

Uniqueness

2-(Chloromethyl)-3-(cyclopropylmethoxy)pyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The combination of a chloromethyl group and a cyclopropylmethoxy group on the pyridine ring provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(chloromethyl)-3-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C10H12ClNO/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7H2

InChI Key

LAFCDWGPXWONCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC=C2)CCl

Origin of Product

United States

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